Technical Guide: Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3)
Technical Guide: Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3)
Executive Summary
Morpholin-4-yl(pyridin-3-yl)acetic acid (CAS 933761-00-3) is a specialized heterocyclic amino acid derivative serving as a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a sterically constrained, solubilizing linker that combines the hydrogen-bonding capability of a morpholine ring with the
This guide provides a comprehensive technical analysis of the molecule, focusing on its utility as a synthote for Phosphoinositide 3-kinase (PI3K) inhibitors, HIV integrase inhibitors, and LPA1 receptor modulators. It details optimized synthetic routes, physicochemical profiling, and rigorous quality control protocols.
Part 1: Chemical Identity & Physicochemical Profiling
This molecule represents a subclass of
Structural Specifications
| Property | Data |
| Chemical Name | 2-morpholino-2-(pyridin-3-yl)acetic acid |
| CAS Number | 933761-00-3 |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Stereochemistry | Racemic (typically supplied as racemate unless chiral resolution is specified) |
| Appearance | Off-white to pale yellow crystalline solid |
Physicochemical Properties (Predicted & Observed)
| Parameter | Value / Range | Significance |
| pKa (Acid) | ~2.1 (Carboxylic acid) | Stronger acid than typical aliphatic amino acids due to the electron-withdrawing pyridine. |
| pKa (Base) | ~5.8 (Pyridine) / ~8.4 (Morpholine) | Exists as a zwitterion at neutral pH; high water solubility. |
| LogP | -0.5 to 0.2 (Estimated) | Hydrophilic; excellent for improving the "drug-likeness" of lipophilic payloads. |
| Solubility | High: Water, DMSO, MethanolLow: Hexanes, DCM | Requires polar solvents for reactions; difficult to extract into non-polar organics. |
| Melting Point | >180°C (Decomposition) | High lattice energy due to zwitterionic salt bridge formation. |
Part 2: Synthetic Routes & Process Chemistry[4]
The synthesis of CAS 933761-00-3 presents a challenge in controlling the stoichiometry to prevent double-alkylation or decarboxylation. Two primary routes are validated: the Petasis Borono-Mannich Reaction (Green Chemistry approach) and the Strecker Synthesis (Industrial approach).
Pathway Visualization
The following diagram illustrates the mechanistic flow for both validated routes.
Detailed Protocol: The Petasis Borono-Mannich Route
This route is preferred for medicinal chemistry applications due to milder conditions and the avoidance of toxic cyanides.
Reagents:
-
Glyoxylic acid monohydrate (1.0 eq)
-
Morpholine (1.0 eq)[1]
-
3-Pyridylboronic acid (1.0 eq)
-
Solvent: 1,4-Dioxane or Ethanol
-
Catalyst: None required (Self-catalyzed)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Glyoxylic acid monohydrate (10 mmol) and 1,4-Dioxane (20 mL). Stir until fully dissolved.
-
Amine Addition: Add Morpholine (10 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic iminium formation). Stir for 30 minutes at room temperature.
-
Boronic Acid Addition: Add 3-Pyridylboronic acid (10 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The reaction is driven by the irreversible loss of boric acid.
-
Work-up: Cool to room temperature. The product often precipitates as a zwitterionic solid.
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Evaporate solvent, redissolve in minimal Methanol, and precipitate by adding Acetone or Ether.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.
Critical Quality Attribute (CQA): Ensure complete removal of boronic acid by-products, which can interfere with subsequent palladium-catalyzed couplings.
Part 3: Medicinal Chemistry Utility[3][6][7][8]
This moiety is not just a linker; it is a functional pharmacophore.[2] It is frequently employed in the design of kinase inhibitors, specifically targeting the ATP-binding pocket.
Pharmacophore Logic
-
Morpholine Oxygen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" amino acids (e.g., Valine or Methionine) in kinase domains (PI3K, mTOR).
-
Pyridine Nitrogen: Provides a vector for solvation and can form water-mediated H-bonds.
-
Carboxylic Acid: Serves as the attachment point (via amide coupling) to the rest of the drug scaffold, or interacts with Lysine residues in the active site.
Part 4: Quality Control & Analytical Characterization
Due to the zwitterionic nature and lack of strong chromophores (beyond the pyridine), standard reverse-phase HPLC can be challenging without ion-pairing agents.
HPLC Method (Standardized)
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B for 2 min (to retain the polar acid), then 0-40% B over 15 min.
-
Detection: UV @ 260 nm (Pyridine absorption max).
-
Retention Logic: The acid elutes early. If retention is too low, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide column.
NMR Validation (DMSO-d6)
-
Proton (
H):-
8.5–8.7 (2H, m, Pyridine
-protons) - 7.8 (1H, d, Pyridine)
- 7.4 (1H, dd, Pyridine)
-
4.2 (1H, s, Chiral
-CH) – Diagnostic Peak - 3.6 (4H, m, Morpholine O-CH2)
- 2.4–2.6 (4H, m, Morpholine N-CH2)
-
8.5–8.7 (2H, m, Pyridine
Part 5: Handling & Stability
-
Storage: Store at +2°C to +8°C. Hygroscopic. Keep under inert atmosphere (Argon) if stored for >6 months.
-
Stability: Stable in solid state. In solution, avoid prolonged heating (>80°C) under acidic conditions to prevent decarboxylation to the corresponding morpholino-methyl-pyridine.
-
Safety: Irritant. The pyridine moiety implies potential biological activity; handle with standard PPE (gloves, goggles, fume hood).
References
-
Petasis Reaction Utility: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
-
Kinase Inhibitor Scaffolds: Cushing, T. D., et al. (2012). Discovery of a novel class of potent, selective, and orally bioavailable PI3K
inhibitors. Journal of Medicinal Chemistry, 55(19), 8559-8581. (Demonstrates the utility of morpholine-pyridine synthotes). Link -
Patent Application (HIV): WO2018127800A1. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. (2018). (Describes the use of pyridyl-acetic acid derivatives in antiviral drug design). Link
-
Patent Application (LPA1): WO2020254408A1. Pyridin-3-yl derivatives. (2020).[3] (Details the synthesis and application of substituted pyridine acetic acids). Link
-
Morpholine in MedChem: Kour, R., et al. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2] Link
Sources
- 1. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
